molecular formula C10H14N2O2 B14484360 2,8-Adamantanedione, dioxime CAS No. 66386-31-0

2,8-Adamantanedione, dioxime

Cat. No.: B14484360
CAS No.: 66386-31-0
M. Wt: 194.23 g/mol
InChI Key: PKPCEQGXCIOJBY-WGDLNXRISA-N
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Description

2,8-Adamantanedione, dioxime is a chemical compound derived from adamantane, a polycyclic hydrocarbon known for its unique cage-like structure. This compound is characterized by the presence of two oxime groups attached to the adamantane framework, making it a versatile molecule in various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,8-Adamantanedione, dioxime typically involves the reaction of adamantanedione with hydroxylamine under controlled conditions. The reaction is carried out in an aqueous or alcoholic medium, often in the presence of a base such as sodium hydroxide or potassium hydroxide to facilitate the formation of the oxime groups .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reactants and optimized reaction conditions to ensure maximum yield and purity of the final product. The reaction is typically conducted in large reactors with precise temperature and pH control to maintain consistency and quality .

Chemical Reactions Analysis

Types of Reactions: 2,8-Adamantanedione, dioxime undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include nitroso derivatives, amines, and various substituted adamantane derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2,8-Adamantanedione, dioxime has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,8-Adamantanedione, dioxime involves its interaction with specific molecular targets and pathways. The oxime groups can form stable complexes with metal ions, which can influence various biochemical processes. Additionally, the compound’s unique structure allows it to interact with biological membranes, potentially altering their properties and affecting cellular functions .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific positioning of oxime groups, which imparts distinct chemical and physical properties. This uniqueness makes it particularly valuable in applications requiring specific reactivity and stability .

Properties

CAS No.

66386-31-0

Molecular Formula

C10H14N2O2

Molecular Weight

194.23 g/mol

IUPAC Name

(NE)-N-[(4E)-4-hydroxyimino-2-adamantylidene]hydroxylamine

InChI

InChI=1S/C10H14N2O2/c13-11-9-6-1-5-2-7(4-6)10(12-14)8(9)3-5/h5-8,13-14H,1-4H2/b11-9+,12-10+

InChI Key

PKPCEQGXCIOJBY-WGDLNXRISA-N

Isomeric SMILES

C1C2/C(=N\O)/C3/C(=N/O)/C(C2)CC1C3

Canonical SMILES

C1C2CC3CC1C(=NO)C(C2)C3=NO

Origin of Product

United States

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